![molecular formula C17H19Cl2NO2 B5849593 (3-chloro-4,5-diethoxybenzyl)(3-chlorophenyl)amine](/img/structure/B5849593.png)
(3-chloro-4,5-diethoxybenzyl)(3-chlorophenyl)amine
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Overview
Description
(3-chloro-4,5-diethoxybenzyl)(3-chlorophenyl)amine, also known as CDEBA, is a chemical compound that has been studied for its potential use in scientific research. CDEBA is a derivative of the benzylamine family and has been found to have interesting biological properties that make it a promising candidate for further study.
Mechanism of Action
The mechanism of action of (3-chloro-4,5-diethoxybenzyl)(3-chlorophenyl)amine is not fully understood, but it is believed to act as a dopamine transporter blocker. This means that it prevents the reuptake of dopamine, leading to increased levels of dopamine in the brain.
Biochemical and Physiological Effects:
(3-chloro-4,5-diethoxybenzyl)(3-chlorophenyl)amine has been found to have a number of interesting biochemical and physiological effects. It has been shown to increase locomotor activity in mice, suggesting that it has a stimulant effect. It has also been found to increase dopamine levels in the brain, which could have implications for the treatment of conditions such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using (3-chloro-4,5-diethoxybenzyl)(3-chlorophenyl)amine in lab experiments is that it has been found to be relatively stable and easy to handle. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are a number of potential future directions for research on (3-chloro-4,5-diethoxybenzyl)(3-chlorophenyl)amine. One area of interest is its potential as a treatment for Parkinson's disease, given its ability to increase dopamine levels in the brain. Another area of interest is its potential as a tool for studying the dopamine system in the brain. Further research is needed to fully understand the properties and potential applications of (3-chloro-4,5-diethoxybenzyl)(3-chlorophenyl)amine.
Synthesis Methods
The synthesis of (3-chloro-4,5-diethoxybenzyl)(3-chlorophenyl)amine can be achieved through a multi-step process that involves the reaction of 3-chlorophenylacetonitrile with 3-chloro-4,5-diethoxybenzaldehyde. The resulting intermediate is then reduced using sodium borohydride to yield the final product, (3-chloro-4,5-diethoxybenzyl)(3-chlorophenyl)amine.
Scientific Research Applications
(3-chloro-4,5-diethoxybenzyl)(3-chlorophenyl)amine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have interesting properties that make it a promising candidate for further study.
properties
IUPAC Name |
3-chloro-N-[(3-chloro-4,5-diethoxyphenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO2/c1-3-21-16-9-12(8-15(19)17(16)22-4-2)11-20-14-7-5-6-13(18)10-14/h5-10,20H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUYPEFWJOAEBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC(=CC=C2)Cl)Cl)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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